molecular formula C31H36ClN3O3S2 B12016603 N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618075-49-3

N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12016603
CAS No.: 618075-49-3
M. Wt: 598.2 g/mol
InChI Key: PYOXULQVUWAHQY-DQSJHHFOSA-N
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Description

Structural Inspiration from Thiazole-Based Tubulin Inhibitors

The thiazole moiety serves as a critical structural motif in tubulin polymerization inhibitors, demonstrated by compounds such as 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)thiazol-5-amine (compound 5b ) which exhibits IC~50~ values of 0.48 μM against MCF-7 cells through tubulin binding. X-ray crystallographic studies reveal that thiazole derivatives like ABT-751 and TN16 bind deeply within the β-tubulin subunit at the colchicine site, forming hydrogen bonds with Thrβ202 and van der Waals interactions with Valβ238 and Pheβ169. These interactions stabilize the curved conformation of tubulin heterodimers, preventing microtubule assembly.

The target compound incorporates a 1,3-thiazolidin-5-ylidene core, strategically replacing the simpler thiazole ring found in earlier inhibitors. This modification enhances planarity and introduces additional hydrogen-bonding capabilities through the 4-oxo and 2-thioxo groups. Molecular dynamics simulations of analogous structures show that such extended conjugation systems improve binding affinity by 1.5–2.0-fold compared to monocyclic thiazoles.

Molecular Hybridization Strategies for Colchicine-Binding Site Targeting

Hybridization of pharmacophores from distinct tubulin inhibitors enables simultaneous engagement with multiple subsites within the colchicine-binding pocket. As demonstrated in combretastatin-pyrazole hybrids like C-23 (K~i~ = 2.2 μM against colchicine binding), merging structural elements from different inhibitor classes achieves synergistic effects. The target molecule employs a tripartite hybridization strategy:

Hybrid Component Structural Role Source Inspiration
Thiazolidinone β-sheet stabilization via H-bonding ABT-751 sulfonamide linker
Indole-2-one Hydrophobic packing with Leuβ252 Chalcone-indole hybrids
4-Chlorophenylacetamide π-stacking with Tyrβ202 and Alaβ247 Diarylamide CBSIs

This architecture enables simultaneous interaction with three key regions of the binding pocket:

  • The thiazolidinone's sulfur atoms coordinate with Cysβ241, mimicking T138067's covalent binding mode
  • The indole's planar system occupies the hydrophobic cleft formed by Leuβ252 and Valβ235
  • The chlorophenyl group extends into the trimethoxyphenyl subsite utilized by combretastatin analogs

Pharmacophoric Elements in Chalcone-Thiazole-Indole Hybrid Architectures

The target compound integrates essential pharmacophoric features identified through comparative analysis of 37 colchicine-site inhibitors:

Table 2: Pharmacophoric Mapping of Hybrid Structure

Pharmacophoric Feature Structural Manifestation Interaction Partner
Hydrogen bond acceptor Thiazolidinone 4-oxo group Asnβ246 sidechain
Hydrophobic center Dodecyl chain at position 3 Leuβ239/Leuβ245
Planar aromatic system Indole-2-one fused ring π-π stacking with Tyrβ202
Hydrogen bond donor Acetamide NH Thrα179 backbone

The α,β-unsaturated ketone system between the indole and thiazolidinone moieties (Z-configuration maintained by 3-dodecyl steric bulk) enables Michael addition reactivity observed in chalcone-based inhibitors. This conjugated system enhances dipole interactions with Aspβ248 and Lysβ251, contributing to a 3.8-fold increase in binding energy over non-conjugated analogs in molecular dynamics simulations.

Properties

CAS No.

618075-49-3

Molecular Formula

C31H36ClN3O3S2

Molecular Weight

598.2 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C31H36ClN3O3S2/c1-2-3-4-5-6-7-8-9-10-13-20-34-30(38)28(40-31(34)39)27-24-14-11-12-15-25(24)35(29(27)37)21-26(36)33-23-18-16-22(32)17-19-23/h11-12,14-19H,2-10,13,20-21H2,1H3,(H,33,36)/b28-27-

InChI Key

PYOXULQVUWAHQY-DQSJHHFOSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)/SC1=S

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of the Indole-Thiazolidinone Core

The indole-thiazolidinone scaffold is constructed through a cyclocondensation reaction between substituted indole derivatives and thiazolidinone precursors. In one approach, 3-(α-chlorouracil)indoles are reacted with thiourea derivatives under basic conditions to form the thiazole ring . For example, heating 3-(α-chloropropionyl)indole with thiourea in methanol in the presence of potassium carbonate yields the thiazolidinone-indole hybrid with a Z-configuration at the exocyclic double bond . The reaction typically proceeds at 60–80°C for 6–12 hours, achieving yields of 49–77% .

Key reagents:

  • 3-(α-Chlorouracil)indoles : Synthesized via acylation of indoles with chloroacetic or α-chloropropionic acid chlorides .

  • Thiourea derivatives : Act as sulfur and nitrogen donors for thiazole ring formation .

Introduction of the Dodecyl Chain

The dodecyl group at the 3-position of the thiazolidinone is introduced through alkylation or nucleophilic substitution. A common method involves reacting the thiazolidinone intermediate with 1-bromododecane in the presence of a base such as potassium carbonate . The reaction is performed in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the dodecyl-substituted thiazolidinone with >70% efficiency .

Optimization Note : Microwave-assisted synthesis reduces reaction times to 9–12 minutes while maintaining yields of 80% . For instance, using ZrSiO₂ as a catalyst under microwave irradiation at 120°C accelerates the alkylation step .

Formation of the Acetamide Moiety

The N-(4-chlorophenyl)acetamide group is introduced via a coupling reaction between the indole-thiazolidinone intermediate and 4-chlorophenylacetic acid. A one-pot multicomponent reaction using 1,1-carbonyldiimidazole (CDI) as a coupling agent is employed . The procedure involves:

  • Activating 4-chlorophenylacetic acid with CDI in acetonitrile.

  • Reacting the activated intermediate with the indole-thiazolidinone compound.

  • Purifying the product via column chromatography (silica gel, ethyl acetate/hexane) .

This method achieves yields of 65–85%, with the Z-configuration of the exocyclic double bond preserved due to steric hindrance .

Final Cyclization and Purification

The final step involves cyclization to form the 1,3-thiazolidin-5-ylidene ring. This is accomplished by treating the intermediate with thioglycolic acid in the presence of a Brønsted acid catalyst, such as MCM-SO₃H . The catalyst activates the carbonyl group, enabling nucleophilic attack by the thiol group, followed by intramolecular cyclization . The reaction proceeds at 90°C for 1–2 hours, yielding the target compound in 75–90% purity .

Purification :

  • Recrystallization : Ethanol/water mixtures (3:1) are used to isolate the pure product .

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes unreacted starting materials .

Analytical Characterization

Spectral data confirm the structure and configuration of the final product:

  • ¹H NMR : Aromatic protons of the indole and 4-chlorophenyl groups appear at δ 7.2–7.8 ppm. The dodecyl chain shows characteristic signals at δ 0.8–1.6 ppm .

  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), and 3300 cm⁻¹ (N-H) validate functional groups .

  • MS : Molecular ion peak at m/z 598.2 ([M+H]⁺) matches the theoretical molecular weight .

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeCatalyst
Conventional heating80°C, DMF, 24 h7024 hK₂CO₃
Microwave-assisted120°C, Mw, 10 min8010 minZrSiO₂
One-pot multicomponentRT, CDI, 6 h856 hPyridine

Microwave-assisted synthesis offers the highest efficiency, reducing reaction times by 95% compared to conventional methods .

Challenges and Mitigation Strategies

  • Stereochemical Control : The Z-configuration of the thiazolidinone double bond is prone to isomerization. Using bulky bases (e.g., DBU) and low temperatures (0–5°C) during cyclization minimizes epimerization .

  • Solubility Issues : The dodecyl chain causes poor solubility in polar solvents. Adding 10% THF to DMF improves reaction homogeneity .

  • Byproduct Formation : Unreacted thiourea derivatives are removed via aqueous extraction (5% NaOH) .

Scalability and Industrial Relevance

Kilogram-scale production has been achieved using flow chemistry, where the cyclocondensation and alkylation steps are performed in continuous reactors . This approach enhances reproducibility and reduces waste generation by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can reduce the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under basic conditions or using catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide exhibit anticancer properties. Studies have shown that thiazolidinone derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that certain thiazolidinone derivatives were effective against breast cancer cell lines, leading to a significant decrease in cell viability .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Thiazolidinones are known for their ability to combat bacterial infections. A case study highlighted the effectiveness of similar compounds against resistant strains of bacteria, indicating that N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide could be explored for developing new antimicrobial agents .

Anti-inflammatory Effects

Inflammation-related diseases are prevalent in modern society, and compounds like N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide may offer therapeutic benefits. Research into thiazolidinones has shown promising results in reducing inflammatory markers in various models of inflammation .

Diabetes Management

The compound's potential role in diabetes management is noteworthy. Certain derivatives have been studied for their ability to improve insulin sensitivity and reduce blood glucose levels. A patent application discussed the synthesis of similar compounds with demonstrated effects on glucose metabolism .

Case Study 1: Anticancer Activity

Objective: Evaluate the anticancer effects of thiazolidinone derivatives.

Methodology: In vitro assays were conducted on breast cancer cell lines.

Results: The study found that specific derivatives led to a reduction in cell proliferation by more than 50% compared to controls.

Case Study 2: Antimicrobial Efficacy

Objective: Test the antimicrobial activity against resistant bacterial strains.

Methodology: Disc diffusion method was used to assess inhibition zones.

Results: Significant inhibition was observed against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide depends on its application. In a biological context, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, enzymes critical for metabolic processes, or receptors on cell surfaces.

Comparison with Similar Compounds

Compound A : N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide (CID 6246550)

  • Key Differences: Substituent at Thiazolidinone 3-position: 4-Fluorobenzyl group replaces dodecyl chain. Aromatic Acetamide Group: 4-Ethoxyphenyl vs. 4-chlorophenyl in the target compound.
  • Impact on Properties :
    • Lipophilicity : Reduced hydrophobicity due to shorter fluorobenzyl vs. dodecyl chain.
    • CCS : Lower [M+H]+ CCS (244.8 Ų vs. 245.4 Ų), suggesting a more compact conformation .

Compound B : 2-{(2Z)-2-[(4-Chlorphenyl)imino]-3-[2-(4-fluorphenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide (CID 726156-09-8)

  • Key Differences: Core Structure: Thiazolidinone linked to an imino group instead of indole. Substituents: 4-Fluorophenethyl at position 3 and phenylacetamide.
  • Impact on Properties: Hydrogen Bonding: The imino group enhances hydrogen-bond acceptor capacity compared to the indole-thiazolidinone system .

Functional Group Variations in Thiazolidinone-Indole Hybrids

Compound Thiazolidinone Substituent Indole Substituent CCS ([M+H]+) Key Interaction
Target (CID 5941228) Dodecyl N-(4-chlorophenyl)acetamide 245.4 Ų Hydrophobic (dodecyl), π-π (indole)
CID 6246550 4-Fluorobenzyl N-(4-ethoxyphenyl)acetamide 244.8 Ų Polar (fluorine), H-bond (ethoxy)
CID 726156-09-8 4-Fluorophenethyl N-phenylacetamide N/A H-bond (imino), steric bulk

Pharmacophoric and Computational Insights

  • Hydrophobic Domains : The dodecyl chain in the target compound enhances membrane permeability compared to shorter substituents in analogues .
  • Stereochemical Influence: The Z-configuration in the target compound aligns functional groups for optimal receptor engagement, a feature absent in non-planar analogues .

Biological Activity

N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structure, and various biological activities, including antimicrobial, anticonvulsant, and anticancer properties.

Chemical Structure

The compound is characterized by a complex structure that includes a thiazolidinone moiety and an indole derivative. Its molecular formula is C31H36ClN3O3S2C_{31}H_{36}ClN_3O_3S^2, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. The structural formula can be represented as follows:

N 4 chlorophenyl 2 3Z 3 3 dodecyl 4 oxo 2 thioxo 1 3 thiazolidin 5 ylidene 2 oxo 2 3 dihydro 1H indol 1 yl acetamide\text{N 4 chlorophenyl 2 3Z 3 3 dodecyl 4 oxo 2 thioxo 1 3 thiazolidin 5 ylidene 2 oxo 2 3 dihydro 1H indol 1 yl acetamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazolidinone and indole derivatives. Recent studies have highlighted methods for optimizing yield and purity during the synthesis process.

Antimicrobial Activity

Research indicates that compounds with similar thiazolidinone structures exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of thiazolidinones showed effectiveness against a range of bacteria and fungi due to their ability to disrupt cellular processes .

Table 1: Antimicrobial Activity of Related Thiazolidinones

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Thiazolidinone AE. coli32 µg/mL
Thiazolidinone BS. aureus16 µg/mL
Thiazolidinone CC. albicans8 µg/mL

Anticonvulsant Activity

The anticonvulsant potential of N-(4-chlorophenyl)-2-(thiazolidinone) derivatives has been explored in various models. A study reported that modifications in the thiazolidinone structure significantly influenced anticonvulsant activity through mechanisms involving GABAergic modulation and sodium channel blockade .

Case Study: Anticonvulsant Efficacy
In a controlled study using the pentylenetetrazole (PTZ) model, compounds similar to N-(4-chlorophenyl)-2-(thiazolidinone) exhibited significant seizure protection at doses of 50 mg/kg when administered intraperitoneally . The results indicated a promising avenue for developing new anticonvulsants.

Anticancer Properties

Preliminary findings suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For example, thiazolidinones have been reported to inhibit tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation .

Table 2: Anticancer Activity of Thiazolidinones

Compound NameCell Line TestedIC50 (µM)
Thiazolidinone DHeLa15
Thiazolidinone EMCF720
Thiazolidinone FA54912

Q & A

Basic Questions

What are the optimal synthetic routes and reaction conditions for preparing N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazolidinone ring and subsequent coupling with the indole-acetamide moiety. Key steps include:

  • Thiazolidinone Formation : Reacting dodecyl amine with carbon disulfide and chloroacetic acid under basic conditions (e.g., NaOH in ethanol) to generate the 3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene intermediate .
  • Indole-Acetamide Coupling : Using a base (e.g., triethylamine) in anhydrous DMF to facilitate nucleophilic substitution between the thiazolidinone intermediate and the chlorophenyl-indole precursor .
  • Purification : Column chromatography or recrystallization from ethanol to isolate the final product, monitored via TLC or HPLC .

Critical Parameters : Temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reactants significantly impact yields (typically 50–70%) .

Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration of the thiazolidinone-indole conjugate and the dodecyl chain’s integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₃₃H₃₅ClN₂O₃S₂) and isotopic patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C=S) confirm functional groups .
  • HPLC-PDA : Purity >95% is achievable with C18 reverse-phase columns and methanol/water gradients .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the dodecyl chain on biological activity?

  • Analog Synthesis : Replace the dodecyl group with shorter (C6, C8) or branched alkyl chains to assess hydrophobicity effects .
  • Biological Assays : Compare cytotoxicity (e.g., IC₅₀ in cancer cell lines) and membrane permeability (via logP measurements) .
  • Computational Modeling : Molecular dynamics simulations to correlate chain length with target binding (e.g., enzyme active sites) .

Key Finding : The dodecyl chain enhances lipophilicity, improving cellular uptake but potentially reducing aqueous solubility—a trade-off requiring SAR optimization .

How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) and control compounds (e.g., doxorubicin, ciprofloxacin) .
  • Dose-Response Analysis : Perform full dose curves (0.1–100 µM) to distinguish selective activity from nonspecific toxicity .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) to validate target engagement .

Example : Conflicting antimicrobial data may arise from variations in bacterial strain susceptibility or compound aggregation at high concentrations .

What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., isomerization of the Z-configured thiazolidinone) .
  • Catalytic Optimization : Use chiral catalysts (e.g., L-proline) to preserve stereochemistry during indole-thiazolidinone coupling .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Scalability Limit : Batch processes >10 g often face yield drops due to thiazolidinone ring instability; flow systems mitigate this .

Methodological Notes

  • Stereochemical Purity : Always verify the Z-configuration via NOESY NMR to prevent inactive E-isomer contamination .
  • Biological Replicates : Use n ≥ 3 in assays to account for variability in cell-based studies .

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